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molecular formula C15H21NO4 B065058 Salcaprozic acid CAS No. 183990-46-7

Salcaprozic acid

Cat. No. B065058
M. Wt: 279.33 g/mol
InChI Key: NJEKDCUDSORUJA-UHFFFAOYSA-N
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Patent
US05962710

Procedure details

Sodium hydroxide (1.68 g, 42.0 mmol, 1.2 eq), 2-azacyclononanone (5.0 g, 35.5 mmol, 1.0 eq) and 20 mL of water were placed a 100 mL round bottom flask equipped with a magnetic stir bar and cold water condenser to prepare aminocaprylic acid. The reaction mixture was heated to reflux for 2.5 hours (at which time the reaction was determined to have finished, by TLC) and cooled to 25 degrees C. A solution of oligosalicylate (4.87 g, 40 mmol, 1.1 eq) and dioxane (50 mL) was added to the aqueous solution of 8-aminocaprylic acid. This mixture was heated to reflux for 2.25 hours (at which time the reaction was determined to have finished, by HPLC). The clear orange reaction mixture was cooled to 25 degrees C. and acidified to pH=1 with 3% (by vol.) aqueous hydrochloric acid. All the dioxane and some of the water were stripped (60 degrees C., 50 min). The aqueous phase was decanted from the brown oil while still warm. Crystallization of the oil from ethanol-water yielded a white precipitate. The solid was recovered by filtration and was dried over 4 hours in a 50 degrees C. vacuum oven. The N-(salicyloyl)-8-aminocaprylic acid was isolated as a white solid (5.73 g, 59%).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1(=[O:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]C[NH:4]1.N[CH:14]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[C:15]([OH:17])=[O:16].NCCCCCCCC(O)=[O:33].Cl>O.O1CCOCC1>[C:3]([NH:4][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:14][C:15]([OH:17])=[O:16])(=[O:12])[C:11]1[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=1)[OH:33] |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.68 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C1(NCCCCCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCCCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar and cold water condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hours (at which time the reaction
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.25 hours (at which time the reaction
Duration
2.25 h
TEMPERATURE
Type
TEMPERATURE
Details
The clear orange reaction mixture was cooled to 25 degrees C
CUSTOM
Type
CUSTOM
Details
(60 degrees C., 50 min)
Duration
50 min
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted from the brown oil
TEMPERATURE
Type
TEMPERATURE
Details
while still warm
CUSTOM
Type
CUSTOM
Details
Crystallization of the oil from ethanol-water
CUSTOM
Type
CUSTOM
Details
yielded a white precipitate
FILTRATION
Type
FILTRATION
Details
The solid was recovered by filtration
CUSTOM
Type
CUSTOM
Details
was dried over 4 hours in a 50 degrees C
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)NCCCCCCCC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.73 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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